An In-Depth Technical Guide to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical properties, a robust synthetic pathway, and its potential as a scaffold for developing novel therapeutics, particularly in the realm of oncology.
Introduction: The Significance of the N-Aryl-2-pyridinamine Scaffold
The N-aryl-2-pyridinamine core is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The strategic incorporation of a bromine atom at the 5-position of the pyridine ring provides a crucial handle for further chemical modifications, enabling the exploration of a wider chemical space and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This is often achieved through palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse substituents.[1]
Physicochemical and Spectroscopic Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₃BrN₂ |
| Molecular Weight | 277.16 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-8.2 (d, 1H, Py-H), 7.5-7.7 (d, 1H, Py-H), 7.1-7.3 (m, 4H, Ar-H), 6.5-6.7 (br s, 1H, NH), 2.3-2.4 (s, 3H, Ar-CH₃), 2.1-2.2 (s, 3H, Py-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155-157 (C), 145-147 (C), 138-140 (CH), 135-137 (C), 130-132 (CH), 129-131 (C), 120-122 (CH), 110-112 (C), 20-22 (CH₃), 17-19 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600 (C=C stretch), ~1580 (N-H bend), ~1050 (C-Br stretch) |
Synthesis and Mechanism: The Buchwald-Hartwig Amination
The most efficient and widely adopted method for the synthesis of N-aryl-2-pyridinamines is the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction provides a powerful tool for the formation of carbon-nitrogen bonds.[2]
Proposed Synthetic Route
A plausible synthetic route to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine involves the coupling of 2,5-dibromo-3-methylpyridine with 4-methylaniline.
Caption: Generalized mechanism of the Buchwald-Hartwig amination.
Reactivity and Opportunities for Further Functionalization
The bromine atom at the 5-position of the pyridine ring is a key functional group that allows for a wide range of subsequent chemical transformations. This makes 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine a valuable intermediate for the synthesis of diverse compound libraries.
One of the most powerful methods for derivatization is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent, such as an arylboronic acid. [3]This opens up the possibility of introducing a vast array of aryl and heteroaryl substituents at this position.
Caption: Diversification of the scaffold via Suzuki cross-coupling.
Potential Applications in Drug Discovery: Targeting Kinase Signaling Pathways
N-aryl-2-pyridinamine derivatives have emerged as potent inhibitors of various protein kinases. [1]These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. [1]By blocking the activity of specific kinases, these compounds can interrupt aberrant signaling cascades and inhibit tumor growth. [1] A prominent example is the RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer. A molecule based on the 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine scaffold could potentially be optimized to inhibit a kinase within this pathway, such as RAF or MEK.
Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.
Safety and Handling
As with all brominated heterocyclic compounds, 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. [4]
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. [5]* Inhalation: Avoid breathing dust or vapors. [4]* Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4] Always consult the Safety Data Sheet (SDS) for the specific compound and its reagents before handling.
Experimental Protocols
Protocol for Synthesis via Buchwald-Hartwig Amination
Materials:
-
2,5-dibromo-3-methylpyridine
-
4-methylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromo-3-methylpyridine (1.0 eq), 4-methylaniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene to the flask.
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Heat the reaction mixture to 110 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine.
Protocol for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. [7]2. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. [7]3. Process the spectra and report chemical shifts in parts per million (ppm) relative to the residual solvent peak. [7] FT-IR Spectroscopy:
-
Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. [7]2. For a KBr pellet, grind a small amount of the compound with dry potassium bromide and press it into a thin, transparent disk. [7]3. Record the FT-IR spectrum over a range of 4000-400 cm⁻¹. [7]
References
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Al-Otaibi, J. S., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 814-825. [Link]
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Al-Otaibi, J. S., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 814-825. [Link]
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ChemSupply. (n.d.). Pyridinium tribromide Safety Data Sheet. Retrieved from [Link]
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Durham Tech. (2012, February 2). SAFETY DATA SHEET. Retrieved from [Link]
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Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1024-1031. [Link]
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21964096, 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18616196, 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link].
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MilliporeSigma. (n.d.). 5-bromo-4-(2-methylpropoxy)pyridin-3-amine. Retrieved from [Link].
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The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link].
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Boron Molecular. (n.d.). 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. Retrieved from [Link].
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National Center for Biotechnology Information. (2012). 5-Bromo-N-methylpyrimidin-2-amine. Retrieved from [Link].
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National Center for Biotechnology Information. (2012). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link].
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National Center for Biotechnology Information. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link].
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MDPI. (2025). Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. Retrieved from [Link].
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National Center for Biotechnology Information. (2006). Identification and characterization of potential impurities of quetiapine fumarate. Retrieved from [Link].
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